N-[(E)-(2-bromophenyl)methylideneamino]-2,2-diphenoxyacetamide
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Overview
Description
N-[(E)-(2-bromophenyl)methylideneamino]-2,2-diphenoxyacetamide is an organic compound that features a bromophenyl group, a methylideneamino linkage, and a diphenoxyacetamide moiety
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-bromophenyl)methylideneamino]-2,2-diphenoxyacetamide typically involves the condensation of 2-bromobenzaldehyde with 2,2-diphenoxyacetamide in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(2-bromophenyl)methylideneamino]-2,2-diphenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl oxides.
Reduction: The methylideneamino linkage can be reduced to form the corresponding amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Bromophenyl oxides.
Reduction: Corresponding amines.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
N-[(E)-(2-bromophenyl)methylideneamino]-2,2-diphenoxyacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-(2-bromophenyl)methylideneamino]-2,2-diphenoxyacetamide involves its interaction with specific molecular targets. The bromophenyl group may interact with enzymes or receptors, leading to the modulation of biological pathways. The methylideneamino linkage and diphenoxyacetamide moiety may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(2-bromophenyl)methylideneamino]-4-methylquinolin-2-amine
- N-[(E)-(2-bromophenyl)methylideneamino]-4-methylquinolin-2-amine
Uniqueness
N-[(E)-(2-bromophenyl)methylideneamino]-2,2-diphenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[(E)-(2-bromophenyl)methylideneamino]-2,2-diphenoxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3/c22-19-14-8-7-9-16(19)15-23-24-20(25)21(26-17-10-3-1-4-11-17)27-18-12-5-2-6-13-18/h1-15,21H,(H,24,25)/b23-15+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBWLDOELCTODF-HZHRSRAPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(=O)NN=CC2=CC=CC=C2Br)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC(C(=O)N/N=C/C2=CC=CC=C2Br)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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